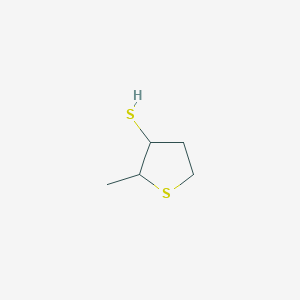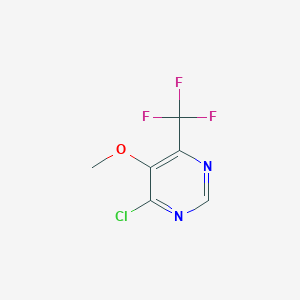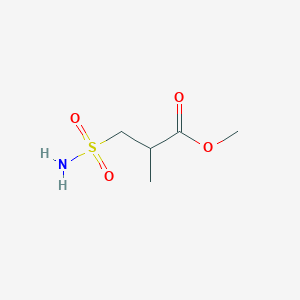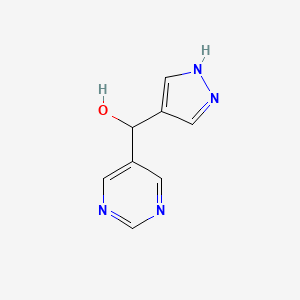
(1H-Pyrazol-4-yl)(pyrimidin-5-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1H-Pyrazol-4-yl)(pyrimidin-5-yl)methanol is a heterocyclic compound that contains both pyrazole and pyrimidine rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Pyrazol-4-yl)(pyrimidin-5-yl)methanol typically involves the reaction of a suitable pyrazole derivative with a pyrimidine derivative under specific conditions. One common method involves the use of ethanol as a solvent and glacial acetic acid as a catalyst. The reaction mixture is refluxed for several hours, and the progress is monitored using thin-layer chromatography (TLC) with a solvent system such as chloroform:methanol (4.8:0.2) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated equipment for mixing, heating, and monitoring the reaction.
化学反应分析
Types of Reactions
(1H-Pyrazol-4-yl)(pyrimidin-5-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may yield an alcohol derivative.
科学研究应用
(1H-Pyrazol-4-yl)(pyrimidin-5-yl)methanol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a kinase inhibitor.
Industry: Used in the development of new materials and chemical processes.
作用机制
The exact mechanism of action for (1H-Pyrazol-4-yl)(pyrimidin-5-yl)methanol is not well-documented. compounds with similar structures often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. This can lead to changes in cellular signaling pathways and biological responses.
相似化合物的比较
Similar Compounds
- (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol
- (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol
Uniqueness
(1H-Pyrazol-4-yl)(pyrimidin-5-yl)methanol is unique due to its combination of pyrazole and pyrimidine rings, which can confer distinct biological activities and chemical reactivity. This makes it a valuable compound for research and development in various fields .
属性
分子式 |
C8H8N4O |
|---|---|
分子量 |
176.18 g/mol |
IUPAC 名称 |
1H-pyrazol-4-yl(pyrimidin-5-yl)methanol |
InChI |
InChI=1S/C8H8N4O/c13-8(7-3-11-12-4-7)6-1-9-5-10-2-6/h1-5,8,13H,(H,11,12) |
InChI 键 |
WHGCJMPEMYCQGZ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NN1)C(C2=CN=CN=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-Butyl 2-(cyclopropylmethyl)-7-(2-hydroxyethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B13078890.png)
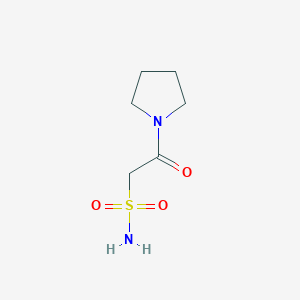
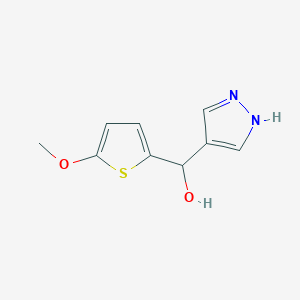
![1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(2R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]thiourea](/img/structure/B13078912.png)
![4-Propyl-4H,5H,6H,7H-furo[3,2-C]pyridine](/img/structure/B13078913.png)
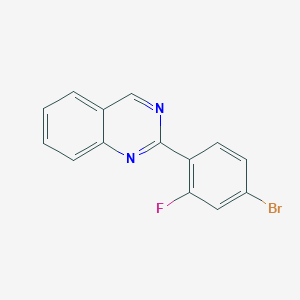
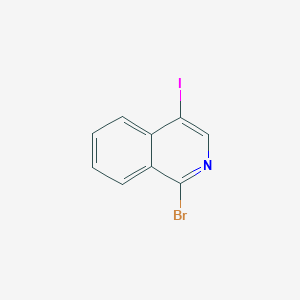
![L-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[imino[[(2,3,6-trimethylphenyl)sulfonyl]amino]methyl]-](/img/structure/B13078929.png)
